molecular formula C13H8ClN3O4S B2697417 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 301314-40-9

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2697417
CAS No.: 301314-40-9
M. Wt: 337.73
InChI Key: ZHLXTMPMXWHJRT-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole (CAS 301314-40-9) is a specialized chemical compound offered for research and development purposes. With the molecular formula C13H8ClN3O4S and a molecular weight of 337.74 g/mol, this benzodiazole derivative is characterized by the presence of both a chloro-nitrobenzenesulfonyl group and a benzodiazole moiety . The sulfonyl chloride group in its structural backbone is known to be highly reactive, making it a valuable synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry and drug discovery efforts . This compound is provided For Research Use Only and is strictly intended for laboratory and chemical synthesis applications. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers can utilize this chemical as a key building block in organic synthesis, for the development of novel pharmacologically active compounds, or as a reagent in chemical biology probe development. For comprehensive handling and safety information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-10-6-5-9(17(18)19)7-13(10)22(20,21)16-8-15-11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLXTMPMXWHJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzodiazole derivatives.

    Reduction: Formation of 1-(2-amino-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role in the development of pharmaceutical agents. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzodiazole structure can enhance cytotoxicity against various cancer cell lines. The incorporation of sulfonyl groups, such as those found in 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole, can increase the selectivity and potency of these compounds against cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies suggest that sulfonylbenzodiazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The nitro group enhances electron-withdrawing properties, which may contribute to increased antimicrobial efficacy .

Material Science Applications

In material science, this compound is explored for its potential use in creating advanced materials.

  • Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its sulfonyl and nitro functionalities allow for the creation of polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications .

Reagent in Organic Synthesis

The compound is also utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions.

  • Sulfamoylation Reactions : this compound is employed in sulfamoylation reactions to introduce sulfonamide groups into organic molecules. This reaction is crucial for synthesizing biologically active compounds and pharmaceuticals .
  • Nucleophilic Substitution Reactions : The presence of the chloro group allows this compound to act as a suitable electrophile in nucleophilic substitution reactions. This property is exploited for synthesizing more complex organic molecules, facilitating the development of new chemical entities .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of various benzodiazole derivatives, including those with sulfonyl modifications. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents against breast cancer cell lines. This indicates a promising avenue for further research into developing targeted cancer therapies using this class of compounds.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of sulfonylbenzodiazoles. In vitro tests revealed that this compound showed potent activity against Gram-positive bacteria, suggesting its potential application as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole Derivatives with Sulfonyl Groups
  • 2-[(3,5-Dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole (): Substituents: Methoxy group at position 5; pyridinyl-sulfonyl group. Activity: Designed as Tsg101 inhibitors to block viral budding (e.g., herpes). The pyridinyl group may enhance lipophilicity and membrane penetration compared to the nitro group in the target compound.
  • 1-(2,4-Dimethylbenzenesulfonyl)-2-n-butyl-5/6-chloro-1H-benzimidazole ():

    • Substituents: Chloro at position 5 or 6; 2,4-dimethylbenzenesulfonyl.
    • Synthesis: Reactivity differences between 5- and 6-chloro isomers (product ratio 0.759:0.241) highlight steric and electronic effects of substituent positioning.
    • Activity: Demonstrated antimicrobial and anthelmintic properties. The dimethylphenylsulfonyl group may sterically hinder target binding compared to the smaller nitro group in the target compound .
Benzimidazole Derivatives with Heterocyclic Appendages
  • 2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) (): Substituents: Phenol group at position 2. Activity: Exhibited antimicrobial and antioxidant properties. The hydroxyl group enhances hydrogen-bonding capacity, contrasting with the sulfonyl group’s electrophilic character in the target compound. Docking: AutoDock Vina studies showed strong binding to S. aureus TMK protein (PDB: 4QGH), with binding scores influenced by the phenol’s polarity .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid ():

    • Substituents: Chlorophenyl and trifluoromethyl groups.
    • Activity: IC₅₀ values of 45.1 µM (NCI-H522 lung cancer cells). The trifluoromethyl group enhances metabolic stability, while the carboxylic acid enables ionic interactions with target proteins. Compared to the target compound’s nitro group, this scaffold prioritizes hydrogen bonding over electrophilic reactivity .

Structural and Physicochemical Comparisons

Compound Key Substituents LogP* Biological Activity Target/Mechanism
Target Compound 2-Cl, 5-NO₂-benzenesulfonyl ~3.1 Hypothesized antiviral/anticancer Electrophilic sulfonyl binding
2-[(3,5-Dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole 5-OCH₃, pyridinyl-sulfonyl ~2.8 Tsg101 inhibition (viral budding) Lipophilic membrane interaction
1-(2,4-Dimethylbenzenesulfonyl)-2-n-butyl-5-Cl-1H-benzimidazole 5-Cl, 2,4-dimethylbenzenesulfonyl ~4.0 Antimicrobial Steric hindrance
2-(1H-1,3-Benzodiazol-2-yl)phenol 2-OH ~1.5 Antimicrobial, antioxidant Hydrogen-bond donor
1-(4-Cl-phenyl)-5-CF₃-1H-triazole-4-COOH 4-Cl-phenyl, 5-CF₃, COOH ~2.5 Anticancer (IC₅₀ = 45.1 µM) Ionic/hydrogen-bond interactions

*Estimated using fragment-based methods (e.g., Moriguchi LogP).

Biological Activity

1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodiazole moiety and a sulfonyl chloride group, which contributes to its reactivity and biological activity. Its molecular formula is C10H7ClN2O4SC_{10}H_{7}ClN_{2}O_{4}S with a molecular weight of approximately 288.69 g/mol .

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for carbonic anhydrase and other enzymes. For instance, studies have shown that benzothiazole derivatives can inhibit human carbonic anhydrase isoforms at nanomolar concentrations .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, suggesting potential applications in treating bacterial infections .
  • Antiproliferative Effects : Research has highlighted the antiproliferative effects of related compounds against various cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated in several studies. The compound exhibits significant activity against a range of bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1832

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study on Antiproliferative Activity

In a study investigating the antiproliferative effects of various benzodiazole derivatives, this compound was tested against several cancer cell lines. The results showed:

  • A2058 Melanoma Cells : IC50 value of 0.58 µM.
  • MCF-7 Breast Cancer Cells : IC50 value of 0.75 µM.

These findings suggest that the compound may be effective in inhibiting tumor growth and could serve as a lead compound for further development in cancer therapeutics .

Research on Enzyme Inhibition

Another study focused on the inhibition of specific enzymes by this compound. It was found to effectively inhibit carbonic anhydrase activity in vitro, demonstrating potential for use in conditions where modulation of this enzyme is beneficial, such as glaucoma and certain types of edema .

Q & A

Q. What are the typical synthetic routes for 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole, and what are the critical reaction conditions?

The synthesis involves multi-step reactions starting with the preparation of the benzodiazole core, followed by sulfonation and nitration. Key steps include:

  • Core Formation : Condensation of o-phenylenediamine derivatives with appropriate electrophiles to form the 1,3-benzodiazole scaffold.
  • Sulfonation : Reaction with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Purification : Column chromatography or recrystallization to isolate the target compound.

Q. Critical Conditions :

  • Temperature control during sulfonation (0–5°C to prevent side reactions).
  • Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride.

Q. Example Protocol :

StepReagents/ConditionsPurpose
1o-Phenylenediamine, RCOCl, DCM, 25°C, 12hBenzodiazole core formation
22-Chloro-5-nitrobenzenesulfonyl chloride, Et₃N, 0°C, 2hSulfonation
3Column chromatography (SiO₂, hexane/EtOAc)Purification

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are essential?

Structural confirmation relies on a combination of:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group integration .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1530 cm⁻¹ (NO₂ stretching) .
  • Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms regiochemistry of sulfonyl and nitro groups .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation be addressed, and what data supports this analysis?

Regioselectivity issues arise due to competing sulfonation at different positions on the benzodiazole ring. Strategies include:

  • Steric/Electronic Modulation : Electron-withdrawing groups (e.g., nitro) direct sulfonation to less hindered positions.
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing by-products .

Case Study :
In a related compound (2-n-butyl-5-chloro-1H-benzimidazole), sulfonation with 2,4-dimethylbenzenesulfonyl chloride yielded a 3:1 ratio of regioisomers. ¹H NMR and X-ray data confirmed the major product’s structure, attributed to steric hindrance at the 6-position .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes), guiding medicinal chemistry optimization .

Q. Example DFT Findings :

PropertyValue (eV)Relevance
HOMO-6.2Electron-donating capacity
LUMO-2.8Susceptibility to nucleophilic attack

Q. How do solvatochromic effects influence the compound’s spectroscopic behavior, and how are these analyzed?

Solvatochromic shifts in UV-Vis spectra arise from solvent polarity. For instance:

  • Polar Solvents (e.g., DMSO) : Cause redshift due to stabilization of excited states.
  • Nonpolar Solvents (e.g., hexane) : Blueshift observed.

Q. Methodology :

  • Measure λₘₐₓ in solvents of varying polarity (e.g., using Kamlet-Taft parameters).
  • Correlate shifts with solvent dielectric constant to model solvation effects .

Q. What strategies resolve contradictions in reported biological activity data for similar benzodiazoles?

Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Purity Issues : By-products (e.g., regioisomers) in synthesis batches can skew results.

Q. Resolution Steps :

Reproduce Synthesis : Ensure >95% purity via HPLC.

Standardize Assays : Use identical protocols (e.g., MIC values for antimicrobial testing).

Meta-Analysis : Compare data across studies while controlling for variables (e.g., solvent used in dosing) .

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